Benzyloxyisoquinoline, 6
Description
Significance of the Isoquinoline (B145761) Core in Alkaloid Chemistry and Pharmaceutical Research
The isoquinoline nucleus, a heterocyclic aromatic organic compound, is a fundamental structural motif found in a vast and diverse family of naturally occurring alkaloids. numberanalytics.comnumberanalytics.com These isoquinoline alkaloids are biosynthesized by a wide range of plant species and have been utilized in traditional medicine for centuries. numberanalytics.com In the realm of pharmaceutical research, the isoquinoline core is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov
The significance of the isoquinoline framework is underscored by the numerous clinically important drugs that feature this core structure. Notable examples include the potent analgesic morphine, the antitussive agent codeine, and the antimicrobial and anticancer compound berberine. numberanalytics.comnumberanalytics.com The diverse biological activities exhibited by isoquinoline alkaloids encompass analgesic, antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects, making them a rich source of lead compounds for drug discovery. numberanalytics.comnih.govresearchgate.net The structural complexity and inherent chirality of many natural isoquinoline alkaloids present both a challenge and an opportunity for synthetic and medicinal chemists, driving the development of novel synthetic methodologies. numberanalytics.comnih.gov
The pharmacological versatility of the isoquinoline scaffold stems from its ability to be extensively functionalized at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov This structural adaptability has made isoquinoline derivatives a central focus in medicinal chemistry, with ongoing research exploring their potential as therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netresearchgate.net
Overview of Benzyloxyisoquinoline Scaffolds in Synthetic and Natural Product Chemistry
Within the broad class of isoquinoline derivatives, the benzyloxyisoquinoline scaffold has emerged as a particularly important pharmacophore in both synthetic and natural product chemistry. The introduction of a benzyloxy group, a benzyl (B1604629) ether, onto the isoquinoline core can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability. This substituent can act as a key binding element, a protecting group during synthesis, or a modifiable handle for further structural elaboration. conicet.gov.ar
In synthetic chemistry, benzyloxyisoquinolines serve as versatile intermediates for the construction of more complex molecular architectures. The benzyl group can be readily cleaved under various conditions to reveal a hydroxyl group, which can then be further functionalized. This strategic use of the benzyloxy group has been instrumental in the total synthesis of numerous natural products and the development of novel therapeutic agents. conicet.gov.arresearchgate.net
From a medicinal chemistry perspective, the benzyloxyisoquinoline motif is present in a number of compounds with demonstrated biological activity. For instance, research has shown that certain benzyloxyisoquinoline derivatives exhibit potent anti-Helicobacter pylori activity, highlighting their potential as antibacterial agents. nih.govjst.go.jp Furthermore, the position of the benzyloxy group on the isoquinoline ring, as well as the substitution pattern on the benzyl ring itself, can have a profound impact on the compound's pharmacological profile. conicet.gov.ar The exploration of benzyloxyisoquinoline scaffolds continues to be an active area of research, with scientists investigating their potential as inhibitors of various enzymes and receptors. google.comacs.org The use of isolated natural products, including those with a benzyloxyisoquinoline core, as scaffolds for creating diverse screening libraries is a growing strategy in drug discovery. nih.gov
Scope and Research Trajectories Pertaining to 6-Benzyloxyisoquinoline and Analogues
The specific isomer, 6-benzyloxyisoquinoline, has garnered significant attention in medicinal chemistry research. Its strategic placement of the benzyloxy group at the C-6 position of the isoquinoline ring has been shown to be a critical determinant for certain biological activities.
Current research on 6-benzyloxyisoquinoline and its analogues is focused on several key areas:
Antimicrobial Agents: A significant body of research has explored the potent and selective activity of 6-benzyloxyisoquinoline derivatives against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers. nih.govjst.go.jpgoogle.com Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial potency of this class of compounds. nih.gov
Anticancer Agents: The 6-benzyloxy moiety has been identified as a potentially important feature for the cytotoxic activity of certain isoquinoline-based anticancer agents. conicet.gov.ar Research in this area focuses on the design and synthesis of 6-benzyloxyisoquinoline analogues that can inhibit cancer cell proliferation, often by targeting specific phases of the cell cycle. conicet.gov.ar
Enzyme Inhibition: Analogues of 6-benzyloxyisoquinoline are being investigated as inhibitors of various enzymes implicated in disease. For example, derivatives have been explored as potential inhibitors of HIV reverse transcriptase-associated ribonuclease H and polymerase. nih.gov
Receptor Antagonists: The broader benzyloxyisoquinoline scaffold has been utilized in the design of receptor antagonists, such as bradykinin (B550075) B2 receptor antagonists. acs.org While not always specific to the 6-position, this research highlights the potential for benzyloxyisoquinoline derivatives to modulate receptor function.
The development of efficient synthetic routes to access 6-benzyloxyisoquinoline and its derivatives is crucial for advancing these research trajectories. researchgate.net Furthermore, computational modeling and in silico screening are increasingly being used to guide the design of new analogues with improved potency and selectivity. mdpi.comlifechemicals.com
Compound Names Mentioned:
| Compound Name |
| 6-Benzyloxyisoquinoline |
| Berberine |
| Codeine |
| Morphine |
| FR180102 |
| (S)-(+)-Ovigerine |
| (S)-(+)-N-Formylovigerine |
| (6aS,6a'S)-(+)-Ovigeridimerine |
| Tetrahydrocoptisine |
| Coptisine bromide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(7-phenylmethoxyisoquinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O3S/c23-28(25,26)20-8-4-7-18(11-20)21-12-17-9-10-24-14-19(17)13-22(21)27-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,23,25,26) |
InChI Key |
WFQYBHCSVMMJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CN=CC3=C2)C4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Benzyloxyisoquinoline and Its Analogues
Classical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction
The formation of the isoquinoline framework is a critical step in the synthesis of 6-benzyloxyisoquinoline. Various methods, ranging from classical cyclization reactions to modern metal-catalyzed processes, are employed to achieve this.
Bischler-Napieralski Cyclodehydration in the Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the cyclodehydration of β-arylethylamides to form 3,4-dihydroisoquinolines. organicreactions.orgwikipedia.org This reaction is typically carried out under acidic conditions using dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines.
Historically, the reaction required high temperatures, which could lead to low yields. organicreactions.org However, modifications using milder condensing agents and lower temperatures have improved its efficiency. organicreactions.orgresearchgate.net A significant variation, the Pictet-Gams reaction, utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration and cyclization to directly yield an isoquinoline. wikipedia.org
Modern adaptations of the Bischler-Napieralski reaction employ reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base such as 2-chloropyridine. nih.gov This modified approach allows for the reaction to proceed at lower temperatures, offering shorter reaction times and accommodating a broader range of substrates, including those with sensitive functional groups. nih.gov
Table 1: Reagents and Conditions for Bischler-Napieralski Reaction
| Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|
| P₂O₅ or POCl₃ | High temperatures | 3,4-Dihydroisoquinolines | organicreactions.orgwikipedia.orgorganic-chemistry.org |
| Tf₂O, 2-chloropyridine | Low temperature | 3,4-Dihydroisoquinolines | nih.gov |
This table summarizes common reagents and conditions for the Bischler-Napieralski reaction, leading to the formation of dihydroisoquinoline precursors.
The mechanism of the Bischler-Napieralski reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org
Palladium-Mediated Reactions for Isoquinoline Framework Formation
Palladium catalysis has emerged as a powerful tool for constructing the isoquinoline skeleton, offering high efficiency and regioselectivity. rsc.orgnih.govscielo.org.mx One prominent strategy involves the palladium-catalyzed α-arylation of ketones. This reaction couples an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl moiety, which can then be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.orgnih.gov This method is versatile, tolerating a wide array of substituents and enabling the synthesis of electron-deficient isoquinolines that are often challenging to prepare using traditional methods. rsc.org
Another approach utilizes the palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields. organic-chemistry.org Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation in the presence of a palladium catalyst also provide a direct route to various substituted isoquinolines. organic-chemistry.org
Furthermore, palladium-catalyzed cyclization of 2-alkynyl-substituted arylaldimines, followed by a Heck reaction, allows for the synthesis of 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The presence of an ortho-methoxy group on the arylaldimine can promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net More recent developments include the synthesis of dihydroisoquinolines through a palladium-catalyzed double C-H bond activation/annulation, a process noted for its high atom economy. nih.gov
Table 2: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Reactants | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|
| Enolate and ortho-functionalized aryl halide | Palladium catalyst | Polysubstituted isoquinolines | rsc.orgnih.gov |
| tert-Butylimine of o-iodobenzaldehyde and terminal acetylene | Palladium catalyst and copper catalyst | Substituted isoquinolines | organic-chemistry.org |
| 2-Alkynyl-substituted arylaldimines and alkenes | Pd(II) catalyst | 4-(1-alkenyl)-3-arylisoquinolines | researchgate.net |
This table showcases various palladium-catalyzed methods for constructing the isoquinoline framework.
Copper-Catalyzed Coupling Reactions for Isoquinoline Derivatives
Copper-catalyzed reactions represent an economical and less toxic alternative to palladium-based methods for synthesizing isoquinoline derivatives. researchgate.net These reactions have gained significant attention for their efficiency in forming diverse nitrogen heterocycles. researchgate.net
One notable copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a green and efficient route to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This approach is performed under mild conditions without the need for organic solvents or ligands. nih.govsemanticscholar.org
Copper(I)-catalyzed tandem reactions have also been developed. For instance, the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org Another example is the copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinoline derivatives from 2-gem-dipyrazolylvinylbromobenzenes, which proceeds in moderate to good yields under mild conditions. rsc.org
Table 3: Copper-Catalyzed Synthesis of Isoquinoline Derivatives
| Reactants | Catalyst | Product Type | Reference(s) |
|---|---|---|---|
| (E)-2-Alkynylaryl oxime derivatives | Cu(I) catalyst | Isoquinolines and Isoquinoline N-oxides | nih.govsemanticscholar.org |
| 2-Bromoaryl ketones, terminal alkynes, CH₃CN | Cu(I) catalyst | Densely functionalized isoquinolines | organic-chemistry.org |
This table highlights key copper-catalyzed reactions for the synthesis of various isoquinoline derivatives.
Regioselective Functionalization at the C-6 Position of the Isoquinoline Nucleus
The introduction of substituents at specific positions of the isoquinoline core is crucial for tailoring the properties of the final molecule. Regioselective functionalization at the C-6 position is of particular importance for the synthesis of 6-benzyloxyisoquinoline and its analogs.
Introduction of Benzyloxy Substituents at Specific Positions
The benzyloxy group is often introduced onto a pre-existing aromatic ring that will become part of the isoquinoline nucleus. For example, in the synthesis of certain N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, the synthesis starts with the benzylation of acetaminophen, followed by hydrolysis to yield O-benzyl aniline (B41778). nih.gov This aniline derivative, already containing the precursor to the benzyloxy group, is then used to construct the quinolone core. nih.gov
In other strategies, the benzyloxy group can be introduced onto the isoquinoline ring itself. For instance, the synthesis of pyrazolo[4,3-c]isoquinolines has been achieved starting from 1-benzyloxypyrazole. nih.gov Palladium-catalyzed cross-coupling reactions are instrumental in these transformations. nih.gov
The synthesis of 5-benzyloxyisoquinoline has been accomplished through the electrocyclic reaction of a highly substituted benzene (B151609) precursor. scispace.com The treatment of 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines, specifically 7-benzyloxyisoquinoline derivatives, can lead to the formation of 2-benzyloxy-5,6-dihydroindolo[2,1-a]isoquinolines, which are precursors to dibenzopyrrocoline alkaloids. acs.orgresearchgate.net
Derivatization of the Benzyloxy Moiety in Isoquinoline Scaffolds
Once the 6-benzyloxyisoquinoline framework is established, the benzyloxy group itself can be further modified. However, more commonly, the benzyloxy group serves as a protecting group for a hydroxyl functionality. The removal of the benzyl (B1604629) group, typically through hydrogenolysis, unmasks the hydroxyl group, which can then be derivatized.
In the context of isoquinoline alkaloids, derivatization often occurs at other positions of the isoquinoline ring, with the benzyloxy group at C-6 being a key structural feature that influences the molecule's biological activity. For example, in a series of novel benzyloxyisoquinoline derivatives with anti-Helicobacter pylori activity, various substituents were introduced on a benzyl moiety attached to the isoquinoline nitrogen, while the 6-benzyloxy group remained constant. nih.gov Similarly, in the synthesis of benzoyldihydroisoquinolines, various substitutions were made at the C-1 position of a 6-methoxy-7-benzyloxyisoquinoline core. conicet.gov.ar
Research on 1-benzyl-1,2,3,4-tetrahydroisoquinolines bearing phenoxy and benzyloxy substituents has shown that these moieties are important for their biological activity as potent blockers of the calcium channel two-pore channel 2 (TPC2). researchgate.net
Structure Activity Relationship Sar Studies of 6 Benzyloxyisoquinoline Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of 6-benzyloxyisoquinoline derivatives is highly sensitive to the nature and position of substituents on both the benzylic ring and the isoquinoline (B145761) nucleus. Electronic properties, such as electron-donating or electron-withdrawing effects, as well as steric and hydrophobic factors, play a pivotal role in modulating the pharmacological profile of these compounds.
Modifications to the benzyl (B1604629) group attached via an ether linkage to the C-6 position of the isoquinoline ring have a profound impact on potency. Studies on various derivatives have shown that substitutions on this benzylic ring are a key determinant of activity.
In the context of anti-Helicobacter pylori agents, a systematic exploration of substituents on the benzyl ring was conducted to optimize activity. nih.govnih.gov The investigation revealed that the introduction of specific groups at particular positions could dramatically enhance potency. For instance, the derivative FR180102, which features a 3-acetamido-2,6-dichlorobenzyl moiety, was identified as having exceptionally potent activity against H. pylori. nih.gov This highlights the importance of a substituted benzyl group for this specific biological effect. The combination of chloro groups at positions 2 and 6, along with an acetamido group at position 3, proved to be a highly effective arrangement for anti-. pylori action. nih.govnih.gov
Similarly, in the development of anticancer agents based on a related 4-benzyloxyquinolin-2(1H)-one scaffold, various substitutions on the benzylic ring were evaluated. Current time information in Bangalore, IN. The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), or electron-donating groups, like methoxy (B1213986) (OCH3), on the benzyl ring influenced the antiproliferative activity against several human cancer cell lines. Current time information in Bangalore, IN. This demonstrates that the electronic landscape of the benzylic moiety is a critical factor for tuning the potency of these compounds.
Substitutions directly on the isoquinoline ring system are also crucial in defining the biological activity of this class of compounds. Research indicates that even minor changes to the isoquinoline core can lead to significant gains or losses in potency.
Studies on isoquinoline derivatives as potential anti-inflammatory agents showed that the addition of substituents such as fluoro, bromo, nitro, acetyl, and aminomethyl to the isoquinoline ring resulted in a significant decrease in activity. researchgate.net This suggests that for certain biological targets, an unsubstituted or specifically substituted isoquinoline ring is preferred.
In the context of anticancer activity, SAR studies on related quinolinone derivatives provided insights into the effects of substitutions at positions C-6, C-7, and C-8. Current time information in Bangalore, IN. For example, the presence of a chlorine atom at C-6 combined with a trifluoromethyl group at C-8 resulted in a compound with potent activity against COLO 205 cancer cells. Current time information in Bangalore, IN. General reviews on isoquinoline alkaloids have also emphasized that substitutions at the C-7 position can significantly affect their bioactivity, while methylenedioxy groups at C-5 and C-6 are considered important contributors to the activity of certain alkaloids. mdpi.comsemanticscholar.org
The C-6 position of the isoquinoline ring, where the benzyloxy group is attached, is a critical anchor point, and its local environment influences activity. While the primary substituent at C-6 in this class is the benzyloxy group, additional modifications around this position can modulate activity through hydrophobic and steric interactions.
In anticancer quinolinone derivatives, the nature of the substituent at the C-6 position was shown to be important. Current time information in Bangalore, IN. The introduction of a chlorine atom at C-6, a relatively small and electronegative substituent, was part of a highly potent analogue. Current time information in Bangalore, IN. This suggests that both steric bulk and electronic properties at this position are key. Larger, bulkier groups might be detrimental, potentially by causing unfavorable steric clashes with the biological target.
Impact of Substitutions on the Isoquinoline Ring System (e.g., C-5, C-6, C-7)
SAR Profiling in Specific Pharmacological Contexts
The general SAR principles described above are often refined when examining the activity of 6-benzyloxyisoquinoline derivatives against specific diseases, such as cancer and infectious diseases.
In the search for new anticancer agents, derivatives of the closely related 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one scaffold have been extensively studied. Current time information in Bangalore, IN. These studies provide valuable SAR insights that are likely applicable to 6-benzyloxyisoquinolines.
Key findings indicate that a combination of substituents on both the quinolinone and the benzyloxy rings is necessary for high potency. For instance, compound 11e (from the study), with a 6-chloro and 8-trifluoromethyl substitution on the quinolinone ring and a 4-methoxy group on the benzyloxy moiety, showed nanomolar potency against the COLO 205 cancer cell line. Current time information in Bangalore, IN. In contrast, moving the methoxy group on the benzyloxy ring from the 4-position to the 2-position, or replacing it with other groups, often led to a decrease in activity. Current time information in Bangalore, IN.
The substitution pattern on the quinolinone ring itself was also critical. Derivatives with substitutions at C-6 and C-8 generally showed higher potency than those with substitutions at C-7. Current time information in Bangalore, IN. Specifically, electron-withdrawing groups like chlorine and trifluoromethyl at these positions were favorable for activity. Current time information in Bangalore, IN.
Table 1: SAR of Benzyloxyquinolinone Derivatives Against the COLO 205 Cancer Cell Line Data extracted from a study on benzyloxyquinolin-2(1H)-one derivatives. Current time information in Bangalore, IN.
| Compound ID (from source) | Quinolinone Substituents | Benzyloxy Substituent | IC₅₀ (µM) |
|---|---|---|---|
| 9c | 6,8-di-Cl | 4-OCH₃ | 0.38 |
| 9e | 6,8-di-Cl | 4-CF₃ | 0.82 |
| 10c | 7-Cl, 8-CF₃ | 4-OCH₃ | 0.49 |
| 11c | 6-Cl, 8-CF₃ | 4-OCH₃ | 0.09 |
| 11e | 6-Cl, 8-CF₃ | 4-CF₃ | 0.17 |
| 11a | 6-Cl, 8-CF₃ | Unsubstituted | 1.13 |
| 11b | 6-Cl, 8-CF₃ | 2-OCH₃ | 1.25 |
This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values, illustrating how different substituent combinations affect antiproliferative potency.
Anti-Helicobacter pylori Activity
A series of 6-benzyloxyisoquinoline derivatives were synthesized and optimized for their activity against H. pylori, a bacterium linked to various gastric diseases. nih.govnih.gov This research led to the discovery of FR180102, a compound with extremely potent and selective activity against H. pylori. nih.gov
The SAR studies revealed that the substitution pattern on the benzyl ring was the most critical factor. The parent compound, 6-benzyloxyisoquinoline, was inactive. However, the introduction of substituents on the benzyl ring conferred significant activity. The most potent compound in the series, FR180102, possessed a 3-acetamido-2,6-dichlorobenzyl group. nih.gov The presence of two chlorine atoms at the ortho positions (C-2 and C-6) of the benzyl ring was a key feature for high potency.
Table 2: SAR of 6-Benzyloxyisoquinoline Derivatives Against Helicobacter pylori Data derived from a study on a novel series of benzyloxyisoquinoline derivatives. nih.gov
| Compound ID (from source) | Substituent on Benzyl Ring | MIC (µg/mL) |
|---|---|---|
| Unsubstituted | None | >100 |
| 7a | 2-Cl | 3.13 |
| 7b | 2,6-di-Cl | 0.78 |
| 7d | 3-Amino-2,6-di-Cl | 0.39 |
| 7f (FR180102) | 3-Acetamido-2,6-di-Cl | 0.05 |
This interactive table shows the Minimum Inhibitory Concentration (MIC) values, demonstrating the dramatic increase in potency with specific substitutions on the benzyl moiety.
Antimalarial Activity
While extensive SAR studies on 6-benzyloxyisoquinoline derivatives specifically for antimalarial activity are not widely reported in the reviewed literature, research on the broader classes of isoquinolines and quinolines provides valuable insights. The quinoline (B57606) core is the basis for well-known antimalarials like Chloroquine. who.int
For isoquinoline derivatives, it has been suggested that substitution at the C-4 position can lead to prominent antimalarial activity. semanticscholar.org For the related 8-aminoquinoline (B160924) antimalarials, such as Primaquine, it is well-established that a methoxy group at the C-6 position of the quinoline ring enhances activity, though it can also increase toxicity. This finding underscores the importance of the C-6 substituent and suggests that the oxygen linkage in 6-benzyloxyisoquinolines could be a favorable feature for potential antimalarial action. However, further research is required to establish a direct SAR for this specific compound class against Plasmodium species.
SAR for Enzyme Inhibition (e.g., Falcipain-2, HIV RNase H)
The inhibitory potential of benzyloxyisoquinoline derivatives has been notably explored against falcipain-2, a cysteine protease from P. falciparum, and the ribonuclease H (RNase H) domain of HIV reverse transcriptase.
Falcipain-2 Inhibition:
Structure-activity relationship (SAR) studies on 1,6,7-trisubstituted isoquinolines have demonstrated that the nature of the substituent at the 1-position of the isoquinoline ring is a critical determinant of inhibitory activity against falcipain-2. Research comparing various analogs revealed that a 1-(4-benzyloxyphenyl) group confers significantly better potency than the corresponding 1-(4-hydroxyphenyl) or 1-(4-methoxyphenyl) groups. nih.govresearchgate.net This finding highlights the importance of the bulky, hydrophobic benzyloxy moiety for effective interaction with the enzyme's active site.
Further SAR exploration focused on substitutions at the 6- and 7-positions of the isoquinoline core. It was observed that compounds featuring a 6-methoxy and 7-benzyloxy substitution pattern exhibited potent inhibitory activity. The combination of the 1-(4-benzyloxyphenyl) group with varied substituents at positions 6 and 7 allowed for the fine-tuning of the molecule's inhibitory capacity. For instance, the aromatization of the dihydroisoquinoline core to an isoquinoline generally maintained or slightly modified the potency, indicating that the planarity of the ring system is well-tolerated. nih.gov
The following table summarizes the SAR findings for key 1-benzyloxyphenyl isoquinoline derivatives against falcipain-2.
Table 1: SAR of Benzyloxyisoquinoline Derivatives as Falcipain-2 Inhibitors IC₅₀ values represent the concentration required for 50% inhibition of falcipain-2 activity.
HIV RNase H Inhibition:
In the context of HIV, isoquinoline-based scaffolds have been investigated as inhibitors of the reverse transcriptase-associated RNase H domain. Specifically, 2-hydroxyisoquinoline-1,3(2H,4H)-diones featuring substitutions at the C6-position have emerged as a promising chemotype. mdpi.comnih.gov While not a direct 6-benzyloxy linkage, the introduction of a C6-benzyl group provides crucial SAR insights for this position on the isoquinoline core.
Studies on a series of C6-benzyl and C6-biarylmethyl substituted 2-hydroxyisoquinoline-1,3-diones revealed potent dual inhibition of both the RNase H and polymerase functions of HIV reverse transcriptase. acs.org The SAR for the C6-benzyl series was found to be relatively flat, with most analogs showing similar low micromolar IC₅₀ values against RNase H. However, certain substituents on the benzyl ring could modulate activity, with a 4-cyclopropyl group leading to enhanced potency. acs.org The C6-biarylmethyl series showed greater SAR variation, indicating that the additional phenyl ring offers more opportunities for optimization. acs.org
The table below details the inhibitory activities of representative C6-substituted isoquinoline derivatives against HIV-1 RNase H.
Table 2: SAR of C6-Substituted Isoquinoline Derivatives as HIV-1 RNase H Inhibitors IC₅₀ values represent the concentration required for 50% inhibition of HIV-1 RT RNase H activity.
Rational Design and Optimization Strategies based on SAR Findings
The SAR findings have been instrumental in the rational design and optimization of more potent benzyloxyisoquinoline-based inhibitors.
For falcipain-2 inhibitors, the initial discovery that a 1-(4-benzyloxyphenyl) substituent was superior to smaller groups like hydroxyl or methoxy was a key step in the design process. nih.gov This was guided by structure-based approaches, where molecular docking simulations were used to predict the binding of designed compounds within the falcipain-2 active site. The high correlation observed between the calculated docking scores and the experimental IC₅₀ values validated the computational model and allowed for a more rational selection of substituents. nih.govresearchgate.net The optimization strategy involved systematically modifying the 6- and 7-positions of the isoquinoline ring with different groups (e.g., dimethoxy, methoxy-benzyloxy) to probe the enzyme's pocket and enhance binding affinity. nih.govhuji.ac.il
Similarly, for HIV RNase H inhibitors, the design strategy involved modifying the known 2-hydroxyisoquinoline-1,3-dione scaffold. acs.org Recognizing the potential to explore additional binding space, researchers introduced novel benzyl and biarylmethyl groups at the C6-position. This was a rational move to introduce hydrophobic moieties that could form favorable interactions within the enzyme. The subsequent SAR analysis, which showed that a 4-cyclopropyl group on the benzyl ring or a fluoro-substituted biarylmethyl group enhanced potency, provided clear vectors for further optimization. acs.org These strategies demonstrate a classic medicinal chemistry approach: identifying a core scaffold, elucidating initial SAR, and then using that knowledge to rationally design new analogs with improved biological activity.
Biological Activities and Mechanistic Investigations of 6 Benzyloxyisoquinoline and Derivatives
Modulation of Cellular Proliferation and Apoptosis Pathways
Induction of Cell Cycle Arrest (e.g., G1, G2/M Phases)
The cell cycle is a fundamental process that governs cell division and proliferation. frontiersin.org Checkpoints at the G1 and G2/M phases ensure the fidelity of this process. wikipedia.org The G1 checkpoint, also known as the restriction point, is a critical step where the cell commits to division. frontiersin.orgwikipedia.org The G2/M checkpoint ensures that the cell is ready for mitosis. wikipedia.org
Some natural products have been shown to induce cell cycle arrest at these checkpoints. For instance, certain compounds can cause an increase in the G2/M population of cells, accompanied by a decrease in the G1 population, indicating a halt in cell cycle progression. medsci.org This arrest can be mediated by various proteins, including p53 and p21. medsci.orgmdpi.com The protein 14-3-3σ is also known to be essential for both G1 and G2 cell cycle arrest in response to cellular damage. medsci.org Abemaciclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been shown to induce G1/S arrest in certain breast cancer cell lines. oncotarget.com
Apoptosis Induction Mechanisms (e.g., Mitochondrial Depolarization, Caspase Activation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. medsci.orgnih.gov Mitochondria play a central role in the intrinsic pathway of apoptosis. frontiersin.orgscielo.org.ar Upon receiving death-inducing signals, the mitochondrial outer membrane becomes permeable, leading to the release of pro-apoptotic proteins into the cytosol. nih.govfrontiersin.orgscielo.org.ar
One of the key events in apoptosis is the depolarization of the mitochondrial membrane. medsci.org This depolarization can trigger the release of cytochrome c, which then activates a cascade of enzymes called caspases. frontiersin.orgscielo.org.ar Caspases, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3, are the primary mediators of apoptosis, cleaving various cellular substrates and leading to cell dismantling. medsci.orgnih.govfrontiersin.org The activation of caspase-9 and caspase-3 is a hallmark of the mitochondrial apoptotic pathway. medsci.org The Bcl-2 family of proteins regulates this process, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization. frontiersin.org
Inhibition of Cell Proliferation in Specific Cancer Cell Lines
The ability of certain compounds to inhibit the proliferation of cancer cells is a key area of research. The NCI-60 human tumor cell line screen is a tool used to identify novel compounds with anti-cancer activity across 60 different human tumor cell lines, representing various cancer types such as leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov
Research has shown that derivatives of natural compounds, such as catechins, can inhibit the proliferation of various human cancer cell lines, including breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI-H460) cancer cells. nih.gov For example, certain catechin (B1668976) derivatives have demonstrated significant inhibition of breast cancer cell proliferation at specific concentrations. nih.gov Similarly, some compounds have been found to be effective against colon and lung cancer cells. nih.gov The sensitivity of different cancer cell lines to a particular compound can vary. nih.gov
Antimicrobial and Antiviral Efficacy
Activity against Bacterial Pathogens (e.g., Helicobacter pylori)
Helicobacter pylori is a bacterium that can cause various gastric diseases. nih.govgoogle.com The discovery of novel agents with potent anti-H. pylori activity is an important area of research. nih.govresearchgate.net A series of benzyloxyisoquinoline derivatives have been synthesized and evaluated for their in vitro activity against this bacterium. nih.gov
One such derivative, FR180102, which possesses a 3-acetamido-2,6-dichlorobenzyl moiety, has demonstrated extremely potent and selective activity against H. pylori. nih.gov Notably, this compound did not show activity against a range of other common Gram-positive and Gram-negative bacteria, suggesting a specific mechanism of action. nih.gov
| Compound | Target Organism | Key Findings |
| FR180102 (a benzyloxyisoquinoline derivative) | Helicobacter pylori | Showed potent and selective in vitro activity against H. pylori. nih.gov |
Antimalarial Activity through Cysteine Protease Inhibition
Malaria parasites, during their life cycle in red blood cells, break down hemoglobin for their growth. mmv.org This process is mediated by proteases, including cysteine proteases like falcipain-2 and falcipain-3. mmv.orghuji.ac.ilphcogj.com These enzymes are considered potential targets for antimalarial drugs. mmv.orgphcogj.commdpi.com
Inhibition of these cysteine proteases leads to a blockage in hemoglobin breakdown, causing the parasite's food vacuole to swell with undigested hemoglobin and ultimately hindering parasite development. mmv.org Several classes of cysteine protease inhibitors have shown potent antimalarial activity in both in vitro and in vivo models. mmv.orgjournaljamps.com The search for new and effective falcipain-2 inhibitors is an active area in the development of novel antimalarial drugs. phcogj.com Endogenous inhibitors of cysteine proteases, such as falstatin in Plasmodium falciparum, also play a crucial role in regulating protease activity, highlighting the importance of this enzymatic system for the parasite. mdpi.com
| Target Enzyme | Organism | Role in Disease | Therapeutic Strategy |
| Falcipain-2 and Falcipain-3 (Cysteine Proteases) | Plasmodium species | Hemoglobin degradation for parasite growth. mmv.org | Inhibition of these enzymes to block parasite development. mmv.orgphcogj.com |
Inhibition of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase Functions
The human immunodeficiency virus (HIV) reverse transcriptase (RT) is a critical enzyme for viral replication, possessing both DNA polymerase and ribonuclease H (RNase H) activities. mdpi.com While the polymerase function has been a long-standing target for antiretroviral drugs, the RNase H activity, which is essential for degrading the viral RNA template during reverse transcription, remains a largely untapped therapeutic target. mdpi.comnih.gov Derivatives of 6-benzyloxyisoquinoline, specifically within the 2-hydroxyisoquinoline-1,3-dione (HID) scaffold, have emerged as promising dual inhibitors of both these RT functions. nih.govresearchgate.net
Novel 2-hydroxyisoquinoline-1,3-dione (HID) analogues featuring a C-6 benzyl (B1604629) or biarylmethyl group have demonstrated consistent inhibition of both HIV RT-associated RNase H and polymerase functions, with IC50 values in the low to submicromolar range. nih.gov This dual inhibitory action is significant as it remains effective against RT mutants that are resistant to non-nucleoside RT inhibitors (NNRTIs), suggesting a different binding site. nih.gov Molecular docking studies support the favorable binding of these compounds to the active site of HIV RNase H. nih.gov
Interestingly, the substitution pattern on the isoquinoline (B145761) core influences the selectivity of inhibition. For instance, some C-5, C-6, or C-7 substituted HID subtypes show inhibitory activity against both RNase H and polymerase functions, while others exhibit modest to significant selectivity towards RNase H inhibition. nih.gov Specifically, 6-arylamido substituted subtypes have been identified as potent and selective inhibitors of HIV RNase H. researchgate.netnih.gov The HID core itself contains a chelating triad (B1167595) that is crucial for its inhibitory activity, likely by interacting with the divalent metal ions in the enzyme's active site. nih.gov
It is worth noting that while these compounds inhibit both functions of HIV RT, their effects on other reverse transcriptases can differ. For example, certain C-6 benzyl and biarylmethyl HID analogues were found to inhibit the polymerase, but not the RNase H function, of Moloney Murine Leukemia Virus (MoMLV) RT. nih.gov
The development of dual inhibitors that target both the polymerase and RNase H activities of HIV RT, such as these 6-benzyloxyisoquinoline derivatives, represents a significant step toward more effective anti-HIV therapies, particularly in the face of growing drug resistance. plos.org
Table 1: Inhibitory Activity of Selected 2-Hydroxyisoquinoline-1,3-dione (HID) Analogues against HIV RT
| Compound Subtype | Substitution Position | Target Enzyme Function | Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|---|
| C-6 Benzyl HID | C-6 | RNase H & Polymerase | Low to submicromolar | Dual inhibition | nih.gov |
| C-6 Biarylmethyl HID | C-6 | RNase H & Polymerase | Low to submicromolar | Dual inhibition | nih.gov |
| 6-Arylamido HID (9c) | C-6 | RNase H | 0.2 µM | 7-fold selective for RNase H | nih.gov |
| 5-Arylmethyl HID (8c) | C-5 | RNase H | 0.8 µM | 12-fold selective for RNase H | nih.gov |
Computational and Theoretical Studies in Benzyloxyisoquinoline Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with the active site of a target protein. researchgate.net The process involves sampling different conformations of the ligand within the binding site and scoring them to identify the most stable binding pose. mdpi.com
In the context of isoquinoline (B145761) derivatives, molecular docking studies have been pivotal in identifying potential therapeutic targets and elucidating structure-activity relationships (SAR). For instance, docking simulations have been employed to investigate the interactions of quinoline (B57606) and isoquinoline derivatives with various enzymes, including HIV reverse transcriptase, topoisomerase I, and several protein kinases. tubitak.gov.trnih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity of these compounds. nih.gov
While specific molecular docking studies on 6-benzyloxyisoquinoline are not extensively documented in publicly available literature, research on related structures provides valuable insights. For example, docking studies on quinazoline (B50416) derivatives, which share a similar heterocyclic core, have demonstrated their potential as inhibitors of enzymes like 3CLpro, cPLA2, and sPLA2. nih.gov These studies often reveal that the nitrogen atom in the heterocyclic ring and various substituents play a critical role in forming hydrogen bonds with amino acid residues in the active site of the target enzyme. nih.govscitechnol.com The benzyloxy group in 6-benzyloxyisoquinoline would be expected to engage in hydrophobic interactions within a binding pocket.
The general models of ligand-protein interaction, such as the "lock and key" and "induced fit" models, provide a conceptual framework for understanding these interactions. researchgate.net The "lock and key" model posits a pre-formed complementary shape between the ligand and the active site, while the "induced fit" model suggests that the binding of the ligand induces a conformational change in the protein to achieve optimal binding. researchgate.net
Table 1: Examples of Molecular Docking Studies on Isoquinoline and Related Heterocycles
| Derivative Class | Target Enzyme | Key Findings |
| Quinoline Derivatives | HIV Reverse Transcriptase | Good binding interactions with the active domain, with some compounds showing higher docking scores than standard drugs. tubitak.gov.tr |
| Robustic Acid Derivatives (Isoflavone) | Topoisomerase I | Biological activities of synthesized compounds were consistent with docking results, identifying potent inhibitors. nih.gov |
| Quinazoline Derivatives | 3CLpro, cPLA2, sPLA2 | Demonstrated outstanding binding affinities with key amino acids of the target enzymes. nih.gov |
| Thiohydantoin Derivatives | Urease | The thiohydantoin ring acts as a pharmacophoric group, forming hydrogen bonds with critical amino acid residues. nih.gov |
Quantum Mechanical and Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules. wikipedia.org DFT calculations can provide detailed insights into reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. nih.govrsc.org This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
In the study of heterocyclic compounds, DFT has been applied to elucidate the mechanisms of various reactions. For example, DFT calculations have been used to study the cross-coupling reactions of haloalkanes with aryl Grignard reagents catalyzed by iron complexes, revealing the involvement of multiple iron oxidation states (FeI/FeII/FeIII) in the catalytic cycle. nih.gov Such studies can explain the selectivity of a reaction and the role of the catalyst.
For benzyloxyisoquinoline derivatives, DFT studies can be employed to investigate the mechanisms of their synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are common methods for constructing the isoquinoline core. DFT could also be used to study the reactivity of the 6-benzyloxyisoquinoline scaffold towards various reagents, predicting the most likely sites of electrophilic or nucleophilic attack.
Table 2: Applications of DFT in Investigating Reaction Mechanisms
| Reaction Type | System Studied | Insights Gained from DFT |
| Cross-Coupling | Haloalkane and Aryl Grignard Reagent | Elucidation of the FeI/FeII/FeIII catalytic cycle and explanation of cross-coupling selectivity. nih.gov |
| Carbene Addition | Dihalocarbenes and Thioketones | Revealed a stepwise mechanism involving a thiocarbonyl ylide intermediate for electrophilic carbenes. nih.gov |
| Water Gas Shift Reaction | Pd(100) surface | Proposed a mechanism involving both redox and associative pathways. rsc.org |
| Oxygen Evolution Reaction | Sc-Doped Graphene | Determined the potential determining step and the effect of N-coordination on catalytic activity. mdpi.com |
In Silico Prediction of Biological Activity and Target Identification
The prediction of biological activity and the identification of molecular targets are crucial steps in the drug discovery process. nih.govnih.gov In silico methods offer a rapid and cost-effective way to screen large libraries of compounds and prioritize them for further experimental testing. nih.gov These methods are based on the principle that the biological activity of a compound is related to its chemical structure.
Several computational approaches are used for this purpose, including ligand-based and structure-based methods. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the knowledge of a set of active compounds to build a predictive model. bonviewpress.com Structure-based methods, on the other hand, require the 3D structure of the biological target and use techniques like molecular docking to predict binding. bonviewpress.com
Web-based tools and databases are also available for predicting the biological activity spectrum of a substance (PASS) and for identifying potential protein targets (e.g., SwissTargetPrediction). clinmedkaz.org These tools can predict a wide range of pharmacological effects and mechanisms of action based on the structure of the input molecule. bonviewpress.comclinmedkaz.org
For 6-benzyloxyisoquinoline, these in silico tools could be used to predict its potential biological activities, such as enzyme inhibition, receptor agonism or antagonism, and effects on ion channels. clinmedkaz.org By comparing the predicted targets with those of known drugs or other bioactive molecules, it is possible to generate hypotheses about its mechanism of action. ucj.org.ua For example, a network pharmacology approach was used to elucidate the mechanism of a synthetic derivative of bistetrahydroisoquinolinequinone in non-small-cell lung cancer, identifying key molecular targets and pathways. mdpi.com While specific in silico predictions for 6-benzyloxyisoquinoline are not published, the application of these methods to novel compounds is a standard practice in medicinal chemistry. frontiersin.orgnih.gov
Table 3: In Silico Tools for Biological Activity Prediction and Target Identification
| Tool/Method | Principle | Application |
| PASS (Prediction of Activity Spectra for Substances) | Based on the structure of the compound, it predicts a spectrum of biological activities. bonviewpress.comclinmedkaz.org | Prioritizing compounds for biological testing and identifying potential new applications for existing compounds. bonviewpress.com |
| SwissTargetPrediction | Predicts the most likely protein targets of a small molecule based on the principle of similarity. clinmedkaz.org | Generating hypotheses about the mechanism of action of a compound. clinmedkaz.org |
| Network Pharmacology | Integrates compound-target and protein-protein interaction networks to elucidate the mechanism of action of a drug. mdpi.com | Understanding the polypharmacology of drugs and identifying key pathways affected by a compound. mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates the chemical structure of a series of compounds with their biological activity to build a predictive model. bonviewpress.com | Predicting the activity of new compounds and guiding lead optimization. bonviewpress.com |
Conformational Analysis and Molecular Dynamics Simulations of Benzyloxyisoquinoline Systems
The three-dimensional conformation of a molecule is critical to its biological activity, as it determines how the molecule fits into the binding site of a target protein. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. researchgate.netmemphis.edu Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and its interactions with its environment over time. mdpi.comresearchgate.net
For a flexible molecule like 6-benzyloxyisoquinoline, which has rotatable bonds in the benzyloxy group, conformational analysis is important for understanding its preferred shape in solution and in a biological environment. Computational methods, such as DFT and molecular mechanics, can be used to calculate the relative energies of different conformers. psu.edu Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the conformational equilibrium. rsc.org
MD simulations can be used to study the behavior of 6-benzyloxyisoquinoline and its derivatives in complex systems, such as in solution or bound to a protein. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules, how it moves within a binding site, and how its binding affects the dynamics of the target protein. nih.gov For example, MD simulations have been used to study the stability of protein-ligand complexes and to calculate binding free energies. mdpi.com
The insights gained from conformational analysis and MD simulations can be used to design molecules with improved binding affinity and selectivity. nih.govarxiv.org By understanding the conformational requirements of a particular biological target, it is possible to design more rigid analogues of a flexible lead compound that are pre-organized in the bioactive conformation. nih.gov
Table 4: Computational Methods for Conformational Analysis and Molecular Dynamics
| Method | Description | Key Information Provided |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. psu.edu | Accurate relative energies of conformers, geometric parameters, and energy barriers for conformational changes. psu.edu |
| Molecular Mechanics (MM) | A classical mechanics-based method that uses a force field to describe the potential energy of a system. | Rapid calculation of conformational energies and geometries for large molecules and systems. |
| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules. mdpi.comresearchgate.net | Dynamic behavior of a molecule over time, interactions with its environment, and stability of protein-ligand complexes. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | An experimental technique that provides information about the structure and dynamics of molecules in solution. researchgate.netrsc.org | Information about the conformational equilibrium and rates of conformational interconversion. researchgate.net |
Advanced Analytical Characterization in Benzyloxyisoquinoline Research
X-ray Crystallography for Precise Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. anton-paar.comlibretexts.org This powerful technique directs X-rays onto a single, high-quality crystal of a compound. The crystal diffracts the X-rays in a unique pattern, which is dependent on the internal, ordered arrangement of the atoms. By analyzing this diffraction pattern, scientists can calculate the precise positions of individual atoms, as well as the bond lengths and angles between them, revealing the molecule's exact conformation and how it packs together in the solid state. anton-paar.com
While a specific crystal structure for 6-benzyloxyisoquinoline is not prominently available in public databases, extensive crystallographic work has been performed on its isomers and derivatives, providing crucial insights into this family of compounds. For instance, the crystal structure of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione has been meticulously detailed. iucr.org In this derivative, the isoquinoline (B145761) system is nearly flat, and the analysis reveals how the molecules are linked in the crystal through a network of weak C—H⋯O hydrogen bonds and C—H⋯π interactions to form a three-dimensional structure. iucr.org
Similarly, a 2023 study on a series of novel 8-benzyloxyisoquinoline derivatives used X-ray crystallography to confirm their molecular structures. rsc.orgugr.es The analysis showed that these molecules possess twisted conformations and arrange themselves in loose packing modes within the crystal. rsc.orgresearchgate.net This structural information was fundamental to understanding the unique luminescent properties discussed in the following sections.
Table 1: Crystal Data for 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione This interactive table provides crystallographic data for a representative benzyloxyisoquinoline derivative. iucr.org
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NO₃ |
| Formula Weight (Mᵣ) | 267.28 |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁ |
| a (Å) | 7.677 (4) |
| b (Å) | 12.003 (10) |
| c (Å) | 13.885 (10) |
| V (ų) | 1279.4 (15) |
| Z | 4 |
| Temperature (K) | 100 |
Spectroscopic Investigations of Photophysical Properties
Spectroscopy is a key tool for probing how molecules like benzyloxyisoquinolines interact with light, revealing properties such as fluorescence and phosphorescence. These photophysical characteristics are highly dependent on the molecule's electronic structure and are of great interest for applications in sensors, imaging, and materials science.
Isoquinoline and its derivatives are known for their fluorescent properties, typically absorbing ultraviolet light and re-emitting it as visible light. mdpi.comd-nb.info The specific wavelengths of absorption (λmax abs.) and emission (λmax em.), the intensity of the fluorescence (quantified by the fluorescence quantum yield, Φf), and the difference between the absorption and emission maxima (the Stokes shift) are all sensitive to the molecule's structure and its chemical environment. mdpi.comarkat-usa.orgresearchgate.net
Research on various isoquinoline derivatives demonstrates that the position and nature of substituents on the isoquinoline core can finely tune these properties. d-nb.infonih.gov For example, studies on 3-substituted isoquinolines show that attaching different heterocyclic rings can alter the quantum yield and molar extinction coefficient. mdpi.com Similarly, borylated arylisoquinolines exhibit fluorescence colors that can be tuned from green to orange-red simply by changing the electronic properties of the aryl moiety attached to the isoquinoline. nih.gov This tunability is a hallmark of the isoquinoline scaffold and is central to its utility as a fluorophore.
Table 2: Representative Photophysical Properties of Substituted Isoquinoline Derivatives This interactive table showcases how different substitutions on the isoquinoline ring affect key fluorescence parameters, as measured in 0.1 M H₂SO₄. mdpi.comresearchgate.net
| Compound | λmax abs. (nm) | λmax em. (nm) | Stokes Shift (nm) | Quantum Yield (Φfl) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 54 | 0.605 | 2901 |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 422 | 59 | 0.525 | 3409 |
| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 444 | 76 | 0.389 | 2541 |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 448 | 71 | 0.583 | 5083 |
While many fluorescent molecules emit light strongly in dilute solutions but suffer from quenching (loss of emission) in the solid state, a select group of compounds known as dual-state emitters (DSE) can fluoresce efficiently in both states. researchgate.netmdpi.commdpi.com Recently, this concept has been explored in benzyloxyisoquinoline derivatives. A study on 8-benzyloxyisoquinolines revealed that these compounds exhibit outstanding dual-state emissions, showing strong fluorescence in both solution and solid forms. rsc.orgresearchgate.net This behavior was attributed to their twisted molecular conformations and loose crystal packing, which help prevent emission-quenching interactions in the solid state. rsc.orgresearchgate.net
Even more remarkably, these 8-benzyloxyisoquinoline derivatives were used to create materials that exhibit room-temperature phosphorescence (RTP). rsc.org Phosphorescence is a process where a molecule releases light from a long-lived excited "triplet" state, but it is usually only observed at very low temperatures. By doping a small amount (1 wt%) of the benzyloxyisoquinoline derivative (the guest) into a rigid polymer matrix of polymethyl methacrylate (B99206) (PMMA) (the host), the non-radiative decay of the triplet state was suppressed. rsc.org This host-guest strategy enabled the materials to produce a visible, long-lasting afterglow at room temperature, with RTP lifetimes ranging from 72 to 106 milliseconds and colors from green to orange. rsc.org This research highlights a valuable strategy for developing advanced luminescent materials from the isoquinoline framework. rsc.orgnih.gov
Fluorescent Properties of Isoquinoline Derivatives
Mechanistic Elucidation using Advanced Spectroscopic Techniques (e.g., NMR, UV-Vis for Reaction Monitoring)
Understanding how a chemical reaction proceeds—its mechanism—is crucial for optimizing conditions and developing new synthetic methods. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for mechanistic elucidation, often used for real-time (operando) reaction monitoring. chemrxiv.orgresearchgate.net
By setting up a reaction within a spectrometer, chemists can track the concentrations of reactants, intermediates, and products as the reaction unfolds. chemrxiv.org
UV-Vis Spectroscopy is sensitive to molecules with conjugated systems of double bonds (chromophores), which are common in isoquinoline chemistry. Changes in the UV-Vis absorption spectrum over time can indicate the consumption of a starting material and the formation of a product, allowing for the calculation of reaction kinetics. researchgate.net
NMR Spectroscopy provides detailed structural information about all the molecules in the reaction mixture. By taking NMR spectra at regular intervals, one can identify transient intermediates that may only exist for a short time and quantify the formation of products and byproducts, offering deep insight into the reaction pathway. chemrxiv.orgescholarship.org
For example, in complex catalytic cycles like those used to synthesize isoquinoline derivatives, these techniques can help identify the active catalytic species and determine the rate-limiting step of the reaction. escholarship.org Cryogenic infrared spectroscopy has also been used to characterize fleeting cationic intermediates in related glycosylation reactions, demonstrating the power of advanced spectroscopy to provide snapshots of key mechanistic steps. nih.gov While specific operando studies on 6-benzyloxyisoquinoline are not widely published, these established methodologies are fundamental to the rational design and improvement of synthetic routes for this and other complex heterocyclic molecules. chemrxiv.orgrsc.org
Contextualization Within Natural Product Chemistry and Biomimetic Approaches
Biosynthetic Considerations of Isoquinoline (B145761) Alkaloids as Precursors to Benzyloxyisoquinolines
The biosynthesis of isoquinoline alkaloids is a well-studied pathway in plants, representing a significant branch of secondary metabolism that produces a vast array of structurally diverse and pharmacologically important compounds. genome.jpresearchgate.net The core of this pathway relies on the amino acid L-tyrosine as the primary building block. researchgate.netnih.gov The biosynthetic route to the fundamental benzylisoquinoline alkaloid (BIA) scaffold begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net In some organisms, such as certain Streptomyces species, tryptophan has been identified as an alternative precursor for specific isoquinoline alkaloids, highlighting the metabolic diversity found in nature. nih.gov
The pivotal step in forming the isoquinoline core is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). researchgate.net This reaction, a natural equivalent of the Pictet-Spengler reaction, yields (S)-norcoclaurine, the central precursor to almost all benzylisoquinoline alkaloids. Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, primarily O-methylation and N-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and N-methyltransferases (NMTs). genome.jpresearchgate.net
These sequential methylations lead to the formation of (S)-reticuline, a critical branch-point intermediate in BIA metabolism. genome.jp Reticuline (B1680550) serves as the direct precursor for a multitude of BIA subclasses, including morphine, codeine, berberine, and sanguinarine. genome.jpresearchgate.net The structural framework of reticuline and other related isoquinoline alkaloids provides the essential scaffold that can be conceptually or synthetically elaborated to yield benzyloxyisoquinolines. The "benzyl" portion is inherent to the structure, while the "oxy" linkage in the form of a benzyloxy group is typically introduced through subsequent synthetic modifications of the hydroxyl groups present on the isoquinoline or benzyl (B1604629) rings of these natural precursors.
| Component | Classification | Role in Biosynthesis |
| L-Tyrosine | Precursor | Primary starting amino acid for the pathway. researchgate.netnih.gov |
| Dopamine | Intermediate | Derived from tyrosine, forms one part of the isoquinoline core. genome.jpresearchgate.net |
| 4-hydroxyphenylacetaldehyde | Intermediate | Derived from tyrosine, provides the benzyl fragment. genome.jpresearchgate.net |
| (S)-Norcoclaurine | Intermediate | The first benzylisoquinoline alkaloid formed by condensation. researchgate.net |
| (S)-Reticuline | Key Intermediate | A central, branch-point molecule leading to diverse alkaloid types. genome.jp |
| Norcoclaurine Synthase (NCS) | Enzyme | Catalyzes the key condensation reaction. researchgate.net |
| O-Methyltransferases (OMTs) | Enzyme Class | Catalyze the transfer of methyl groups to hydroxyl moieties. genome.jpresearchgate.net |
Semisynthetic and Biomimetic Pathways to Benzyloxyisoquinoline Analogues
The synthesis of benzyloxyisoquinoline analogues frequently employs semisynthetic and biomimetic strategies, which leverage the structural complexity of natural precursors or mimic nature's elegant reaction cascades. wikipedia.orgengineering.org.cn Biomimetic synthesis, in particular, is an area of chemical synthesis inspired by the proposed course of a natural biosynthesis. wikipedia.orgnih.gov This approach often allows for the construction of complex molecular architectures in a highly efficient manner, sometimes through a series of cascade reactions that form multiple bonds and rings in a single operation. wikipedia.orgengineering.org.cn
A semisynthetic approach to benzyloxyisoquinoline analogues would typically start with a readily available isoquinoline alkaloid, such as a derivative of reticuline or a related compound, isolated from natural sources. The existing hydroxyl groups on the alkaloid's scaffold are then chemically modified. The introduction of a benzyl group to form the characteristic benzyloxy ether linkage is a common synthetic transformation, achieved under standard laboratory conditions.
Biomimetic approaches aim to construct the core isoquinoline skeleton by emulating key biological reactions. nih.gov For instance, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a laboratory parallel to the NCS-catalyzed formation of (S)-norcoclaurine. researchgate.net By designing precursors that incorporate a benzyloxy-substituted phenylacetaldehyde (B1677652) derivative, chemists can directly build the benzyloxyisoquinoline scaffold in a biomimetically inspired step. Other biomimetic strategies may involve oxidative coupling or cycloaddition reactions to generate molecular diversity around the core structure. nih.gov These methods are valued for their efficiency and ability to access novel analogues that may not be available through direct isolation from nature. engineering.org.cn
| Synthetic Strategy | Description | Relevance to Benzyloxyisoquinolines |
| Semisynthesis | Chemical modification of a naturally occurring starting material. | Utilizes isolated isoquinoline alkaloids (e.g., reticuline derivatives) as scaffolds for the chemical addition of a benzyloxy group to a pre-existing hydroxyl function. |
| Biomimetic Cyclization | Mimicking nature's ring-forming reactions, such as the Pictet-Spengler reaction. wikipedia.org | Construction of the isoquinoline core from simpler precursors, where one of the components is pre-functionalized with a benzyloxy group. |
| Oxidative Reactions | Employing oxidation to induce bond formation or functional group manipulation, mimicking enzymatic processes. nih.gov | Can be used to create more complex, coupled isoquinoline structures or to prepare precursors for subsequent benzylation. |
| Diels-Alder Reactions | A powerful cycloaddition reaction for forming six-membered rings, sometimes bio-inspired. nih.gov | Can be used to build ancillary rings onto the main isoquinoline scaffold, creating complex analogues. |
Integration of Benzyloxyisoquinoline Scaffolds into Natural Polymer-Based Systems
The integration of bioactive molecules like benzyloxyisoquinoline scaffolds into natural polymer-based systems is a key strategy in the development of advanced functional materials for biomedical and pharmaceutical applications. nih.govexplorationpub.com Natural polymers such as cellulose (B213188), chitosan (B1678972), and lignin (B12514952) are frequently chosen as matrices due to their inherent biocompatibility, biodegradability, and structural versatility. googleapis.commdpi.comresearchgate.net These hybrid materials aim to combine the desirable physical properties of the polymer (e.g., mechanical strength, porosity for scaffolds) with the specific biological activity of the benzyloxyisoquinoline compound. explorationpub.comfrontiersin.org
The methods for integrating the benzyloxyisoquinoline scaffold can range from simple physical encapsulation or dispersion within a polymer matrix to covalent chemical grafting. googleapis.comfrontiersin.orggoogle.com For instance, in drug delivery systems, a benzyloxyisoquinoline derivative might be formulated with polymers like hydroxypropyl methyl cellulose or chitosan to control its release profile. googleapis.com
For more advanced applications, such as in tissue engineering or for creating materials with inherent bioactivity, covalent attachment is often preferred. The functional groups on natural polymers (e.g., hydroxyl groups on cellulose, amine groups on chitosan) provide reactive handles for chemical modification. mdpi.commdpi.com Synthetic strategies can be employed to form stable bonds between the polymer backbone and the benzyloxyisoquinoline molecule. mdpi.comnih.gov This functionalization can create scaffolds that not only provide structural support for cell growth but also present specific biochemical cues to influence cell behavior, such as adhesion and proliferation. nih.govexplorationpub.com The resulting polymer-drug conjugates or functionalized biomaterials hold potential for applications ranging from regenerative medicine to the development of novel antimicrobial surfaces. nih.govnih.gov
| Natural Polymer | Rationale for Use | Potential Applications of Hybrid System |
| Cellulose | Abundant, biodegradable, good mechanical properties. googleapis.comnih.gov | Drug delivery formulations, functionalized fabrics, tissue engineering scaffolds. googleapis.comnih.gov |
| Chitosan | Biocompatible, biodegradable, intrinsic antibacterial properties, reactive amine groups for functionalization. mdpi.comnih.gov | Antimicrobial surfaces, targeted drug delivery systems, wound healing materials. mdpi.commdpi.com |
| Lignin | Abundant, antioxidant properties, three-dimensional amorphous structure. researchgate.net | Component in composite materials, development of novel biomaterials. researchgate.net |
| Sodium Alginate | Biocompatible, forms hydrogels. researchgate.net | Encapsulation systems for controlled release, components in functional materials. researchgate.net |
Future Research Directions and Translational Perspectives
Development of Novel Benzyloxyisoquinoline Lead Compounds
The process of drug discovery often begins with the identification of a "hit" or "lead" compound from screening processes, which then undergoes extensive optimization. nih.govwikipedia.org The 6-benzyloxyisoquinoline core has been identified as a valuable starting point for developing new therapeutic agents. For instance, a series of benzyloxyisoquinoline derivatives were discovered through random screening and subsequently optimized for potent and selective activity against Helicobacter pylori. This optimization process, crucial for converting a lead compound into a viable drug candidate, relies heavily on understanding the structure-activity relationships (SAR). nih.gov
SAR studies explore how modifying the chemical structure of the lead compound affects its biological activity. mdpi.com For the anti-H. pylori benzyloxyisoquinolines, research led to the identification of FR180102, which features a 3-acetamido-2,6-dichlorobenzyl moiety and exhibits extremely potent activity against the bacterium without affecting common Gram-positive or Gram-negative bacteria. Similarly, other 6-substituted isoquinoline (B145761) derivatives have been investigated as inhibitors of Rho-kinase, a target for diseases associated with cell motility and contraction. google.com The development of these compounds demonstrates a classic drug discovery workflow: a benzyloxyisoquinoline lead is identified, and its structure is systematically modified to enhance potency and selectivity, providing a foundation for future rational drug design. nih.govnih.gov
Table 1: Examples of Benzyloxyisoquinoline Derivative Development This table is interactive. Click on headers to sort.
| Derivative Name | Initial Target/Activity | Key Structural Modification | Outcome |
|---|---|---|---|
| FR180102 | Anti-Helicobacter pylori | Addition of a 3-acetamido-2,6-dichlorobenzyl moiety | Potent and selective activity against H. pylori |
| Rho-Kinase Inhibitors | Rho-kinase inhibition google.com | Various substitutions at the 6-position google.com | Treatment of diseases associated with Rho-kinase google.com |
Exploration of Untapped Biological Activities and Therapeutic Applications
While initial research has established the potential of 6-benzyloxyisoquinoline derivatives as anti-bacterial agents against H. pylori and as Rho-kinase inhibitors, the full therapeutic scope of this scaffold likely remains underexplored. google.com The isoquinoline core is a common motif in a vast array of natural products and synthetic compounds with diverse pharmacological effects. google.comnih.gov This suggests that 6-benzyloxyisoquinoline derivatives could be repurposed or further modified to address other diseases.
For example, research has identified a derivative, 1-(4-Benzyloxyphenyl)-6-methoxy-7-benzyloxy-isoquinoline, as a potential inhibitor of falcipain-2, a cysteine protease that is a molecular target for antimalarial drugs. huji.ac.il This finding opens a new avenue for developing these compounds as treatments for infectious diseases like malaria. Furthermore, other modified isoquinoline scaffolds, such as 2-hydroxyisoquinoline-1,3-dione (HID) analogues, have been investigated as inhibitors of HIV reverse transcriptase, highlighting the versatility of the broader isoquinoline family in antiviral drug discovery. nih.govresearchgate.net Future research should, therefore, involve screening 6-benzyloxyisoquinoline libraries against a wider range of biological targets, including viral enzymes, kinases involved in cancer, and receptors implicated in inflammatory diseases, to unlock their full therapeutic potential.
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic organic chemistry provides new tools to produce complex molecules like 6-benzyloxyisoquinoline derivatives with greater efficiency and environmental responsibility. unipr.itmonash.edu Modern synthetic strategies focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents, principles central to green chemistry. ijnc.irmpie.de
Future synthesis of 6-benzyloxyisoquinoline analogues could benefit from methodologies such as transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of key chemical bonds. scholaris.ca For instance, researchers have developed a facile route for creating complex indolo[2,1-a]isoquinolines from 7-benzyloxyisoquinoline precursors, demonstrating how established scaffolds can be elaborated into more complex structures. acs.org Sustainable approaches, such as one-pot reactions where multiple transformations occur in a single vessel, can significantly improve efficiency. rsc.org The use of molecular oxygen as a promoter and glucose-derived ionic liquids has been shown to enable the sustainable synthesis of related quinoline (B57606) structures. rsc.org Applying these advanced methods—including catalysis-driven transformations, the use of renewable materials, and solvent-free or aqueous reaction conditions—to the synthesis of 6-benzyloxyisoquinoline derivatives will be crucial for making their production more economical and environmentally benign. ijnc.irbeilstein-journals.org
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
A thorough understanding of how a drug molecule interacts with its biological target at a molecular level is fundamental for rational drug design. This is achieved by integrating experimental data with computational modeling. researchgate.net For 6-benzyloxyisoquinoline derivatives, future research must focus on elucidating their precise mechanisms of action.
Experimental techniques such as X-ray crystallography can provide a static snapshot of the compound bound to its target protein, revealing key interactions. researchgate.net Spectroscopic methods can also be employed to probe the electronic structure of these molecules. uni-freiburg.de This experimental data is invaluable for computational approaches like molecular docking, which predicts the preferred orientation of a molecule when bound to a target. mdpi.com Such in silico models can help rationalize the results of structure-activity relationship (SAR) studies, explaining why certain structural modifications enhance activity while others diminish it. mdpi.complos.org By combining experimental assays with computational analysis, researchers can build robust models of drug-target interactions, enabling the design of new 6-benzyloxyisoquinoline analogues with improved affinity and selectivity. researchgate.net
Design of Targeted Delivery Systems for Benzyloxyisoquinoline Derivatives
Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. Developing targeted delivery systems is a key strategy to enhance therapeutic efficacy and reduce off-target toxicity. nih.gov For isoquinoline-based compounds, several innovative delivery strategies are being explored.
One promising approach involves encapsulating the drug within liposomes, which are microscopic vesicles that can carry therapeutic agents through the bloodstream. nih.gov To enhance targeting, these liposomes can be conjugated with molecules like transferrin, a protein that binds to receptors often overexpressed on tumor cells, thereby directing the drug specifically to the cancer site. nih.govilo.org This method has been shown to improve the antitumor activity of a novel isoquinoline derivative compared to the free drug. ilo.org Another strategy involves creating chemical delivery systems (CDS) designed to be metabolized into their active form only within a specific organ, such as the brain. nih.gov This has been explored for 1,2-dihydroisoquinoline-based systems. nih.gov The development of such modular and targeted delivery technologies will be essential for translating the potential of 6-benzyloxyisoquinoline derivatives into effective and safe clinical therapies. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for 6-benzyloxyisoquinoline, and how can purity be optimized?
- Methodology : Begin with high-purity precursors (e.g., Kanto’s 7-(benzyloxy)-3,4-dihydro-6-methoxyisoquinoline, >97% HPLC-verified) to minimize side reactions . Optimize reaction conditions:
- Catalysts : Use palladium or copper-based catalysts for coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol. Validate purity via HPLC and melting point analysis .
Q. How should researchers characterize 6-benzyloxyisoquinoline structurally?
- Methodology : Combine spectroscopic techniques:
- NMR : ¹H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 6.8–7.1 ppm for isoquinoline protons) and ¹³C NMR (distinct carbonyl and aromatic signals).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 268.12 for C₁₇H₁₇NO₂).
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .
Q. What are the common pitfalls in synthesizing benzyloxy-substituted isoquinolines?
- Methodology :
- Regioselectivity : Monitor substituent positioning using directing groups (e.g., methoxy at C6 in Kanto’s analogs ).
- Oxidation : Protect reactive sites (e.g., NH groups) with Boc or Fmoc during synthesis.
- Byproducts : Use TLC to detect intermediates; optimize reaction time to prevent over-oxidation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 6-benzyloxyisoquinoline in cross-coupling reactions?
- Methodology :
- Kinetic Analysis : Track reaction progress via in-situ IR or NMR to identify rate-determining steps.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and electron density distribution.
- Isotopic Labeling : Use deuterated analogs to study hydrogen transfer pathways .
Q. What strategies address contradictions in reported biological activity data for 6-benzyloxyisoquinoline derivatives?
- Methodology :
- Systematic Review : Apply PRISMA guidelines to screen literature, excluding studies with unverified purity (e.g., <95% purity) or inadequate controls.
- Meta-Analysis : Pool IC₅₀ values from independent studies; use statistical tools (e.g., R or Python) to assess heterogeneity.
- Replication : Synthesize disputed compounds using standardized protocols (e.g., Kanto’s purity benchmarks ) and retest activity in controlled assays .
Q. How to design structure-activity relationship (SAR) studies for 6-benzyloxyisoquinoline analogs?
- Methodology :
- Analog Library : Synthesize derivatives with variations at C3 (e.g., dimethylaminomethyl in Kanto’s 6-benzyloxygramine ).
- Assay Selection : Use target-specific assays (e.g., kinase inhibition, receptor binding) with triplicate measurements.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Q. What computational approaches predict the pharmacokinetic properties of 6-benzyloxyisoquinoline?
- Methodology :
- ADME Modeling : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular Dynamics : Simulate binding to plasma proteins (e.g., albumin) with GROMACS.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity .
Data Contradiction and Validation
Q. How to validate conflicting spectral data for 6-benzyloxyisoquinoline polymorphs?
- Methodology :
- Crystallography : Obtain single crystals for X-ray diffraction (resolution <1.0 Å) to resolve structural ambiguities.
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- Cross-Lab Collaboration : Share samples with independent labs for reproducibility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
